2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole
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Overview
Description
2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-chlorophenyl)hydrazinecarbothioamide with 4-(decyloxy)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3,4]thiadiazole ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets cell cycle regulatory proteins such as cyclin D1 and cyclin-dependent kinase inhibitors like Cip1/p21 and Kip1/p27.
Pathways Involved: It induces apoptosis in cancer cells by modulating the expression of these proteins, leading to cell cycle arrest and programmed cell death.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives:
Similar Compounds: Imidazo[2,1-b][1,3,4]thiadiazole–chalcones, benzo[d]imidazo[2,1-b]thiazole compounds
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C26H30ClN3OS |
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Molecular Weight |
468.1 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-6-(4-decoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C26H30ClN3OS/c1-2-3-4-5-6-7-8-11-18-31-21-16-14-20(15-17-21)24-19-30-26(28-24)32-25(29-30)22-12-9-10-13-23(22)27/h9-10,12-17,19H,2-8,11,18H2,1H3 |
InChI Key |
LLEOEFBPJRCMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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